(S)-2-Hexyldecanoic acid
Overview
Description
(S)-2-Hexyldecanoic acid is a chiral fatty acid with a long hydrocarbon chain It is characterized by the presence of a carboxyl group (-COOH) at one end and a hexyl group attached to the second carbon atom of the decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hexyldecanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of 2-hexyldec-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification of racemic mixtures, followed by selective hydrolysis to yield the desired enantiomer. This method is advantageous due to its high efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Hexyldecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the hydrocarbon chain can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
(S)-2-Hexyldecanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (S)-2-Hexyldecanoic acid involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect lipid metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Decanoic acid: Lacks the hexyl group, making it less hydrophobic.
Hexanoic acid: Shorter chain length, resulting in different physical properties.
(2R)-2-hexyldecanoic acid: The enantiomer of (S)-2-Hexyldecanoic acid, with different biological activity.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its long hydrocarbon chain and chiral center make it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition .
Properties
IUPAC Name |
(2S)-2-hexyldecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLZNNXZPAGBH-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](CCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.